molecular formula C18H21NO B2803122 N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]but-2-ynamide CAS No. 2411244-32-9

N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]but-2-ynamide

Cat. No.: B2803122
CAS No.: 2411244-32-9
M. Wt: 267.372
InChI Key: QTSPCHQYSONIEK-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]but-2-ynamide is a synthetic organic compound characterized by a unique structural framework. Its core structure includes:

  • Cyclopropyl group: A strained three-membered ring known to influence metabolic stability and bioavailability in pharmaceuticals.
  • But-2-ynamide backbone: A terminal alkyne conjugated with an amide group, which may confer reactivity in click chemistry or serve as a hydrogen-bonding motif.

Properties

IUPAC Name

N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-3-6-18(20)19(15-9-10-15)16-11-14(12-16)17-8-5-4-7-13(17)2/h4-5,7-8,14-16H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSPCHQYSONIEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(C1CC1)C2CC(C2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]but-2-ynamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of boron reagents with halides in the presence of a palladium catalyst under mild conditions . The specific reaction conditions, such as temperature, solvent, and catalyst concentration, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the cyclopropyl group may yield a cyclopropanone derivative, while reduction of the but-2-ynamide moiety may yield a but-2-ene derivative.

Scientific Research Applications

N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]but-2-ynamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate biological pathways involved in disease.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to changes in cellular function and behavior. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence () focuses on organophosphorus compounds (e.g., O-n-Propyl N-isopropyl-N-methylphosphoramidocyanidate), which are structurally and functionally distinct from the target amide. Below is a comparative analysis based on structural and functional differences:

Property N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]but-2-ynamide O-n-Propyl N-isopropyl-N-methylphosphoramidocyanidate
Core Structure Amide with cyclopropyl/cyclobutyl groups Organophosphorus compound with cyanidophosphate backbone
Functional Groups Alkyne, amide, aromatic substituent Phosphoramidocyanidate, isopropylmethyl groups
Potential Applications Drug discovery, materials science Chemical warfare agents (Schedule 1A02)
Toxicity Profile Likely low (amide derivatives often biocompatible) High (organophosphorus compounds inhibit acetylcholinesterase)
Synthetic Complexity Moderate (strained rings require precise stereocontrol) High (phosphorus chemistry demands specialized handling)

Key Findings:

  • Structural Divergence : The target compound lacks the phosphorus center present in compounds, resulting in distinct electronic properties and reactivity.
  • Biological Activity: Organophosphorus compounds in are associated with neurotoxicity, whereas the target amide’s alkyne-amide motif is more aligned with drug-like properties.
  • Regulatory Status : compounds are classified under Schedule 1A02 (chemical weapons), whereas the target compound’s regulatory status remains undefined due to insufficient data.

Research Limitations and Gaps

  • Hypothetical Comparisons: Functional differences between amides and organophosphorus compounds limit direct comparisons. For example, the target’s alkyne group could enable bioorthogonal reactions, a feature absent in compounds.

Biological Activity

N-Cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]but-2-ynamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and potential applications in medicinal chemistry.

Structural Characteristics

This compound features a unique structure comprising:

  • Cyclopropyl group : Contributes to the compound's reactivity and interaction with biological targets.
  • Cyclobutyl moiety : Enhances the steric properties and influences binding interactions.
  • But-2-ynamide functional group : Known for its ability to undergo various transformations, which may be crucial for its biological activity.

The IUPAC name of the compound is this compound, with the chemical formula C18H21NOC_{18}H_{21}NO .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Notable methods include:

  • Suzuki–Miyaura coupling reaction : Commonly used for forming carbon-carbon bonds, facilitating the construction of complex organic molecules.
  • Palladium-catalyzed cross-coupling reactions : Efficient for synthesizing similar compounds, highlighting the versatility of this synthetic pathway .

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activities. Key findings include:

  • Enzyme Interaction : The compound's structural features suggest potential interactions with various enzymes, which could modulate biological pathways.
  • Therapeutic Potential : Initial research indicates that modifications in its structure can significantly alter its interaction profiles with biological targets, influencing its efficacy as a therapeutic agent .
  • Pharmacokinetics : Detailed pharmacokinetic studies are necessary to understand its absorption, distribution, metabolism, and excretion (ADME) properties .

Case Study 1: Interaction Studies

A study focused on the binding affinity of this compound with specific receptors revealed promising results. Modifications in the compound's structure were found to enhance its binding affinity, suggesting potential for drug development targeting specific pathways .

Case Study 2: Analgesic Activity

Research into compounds with similar structural features has shown that modifications can lead to enhanced analgesic activity. For instance, derivatives of cyclopropyl amides have been investigated for their effectiveness in pain management, providing a comparative basis for evaluating this compound's potential in this area .

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityReferences
This compoundCyclopropyl, Cyclobutyl, YnamidePotential enzyme interactions; therapeutic effects
5-methyl-N-propylpyrrolo[1,2-f][1,2,4]triazine-6-carboxamidePyrrolo-triazine structureSelective p38α MAP kinase inhibitor
BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide)Urea-based structureTRPV1 antagonist; pain relief

Q & A

Q. How can researchers explore novel applications in material science or catalysis?

  • Methodological Answer :
  • Ligand Design : Utilize the cyclobutyl group’s rigidity to create transition-metal complexes for asymmetric catalysis.
  • Polymer Synthesis : Incorporate the alkyne moiety via click chemistry (e.g., azide-alkyne cycloaddition) to build functionalized polymers .

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